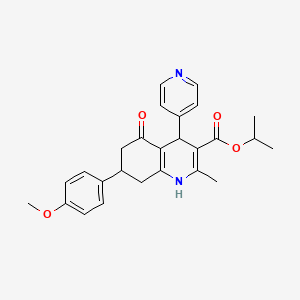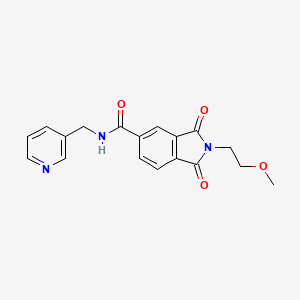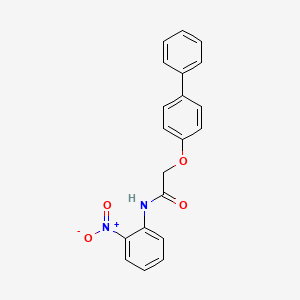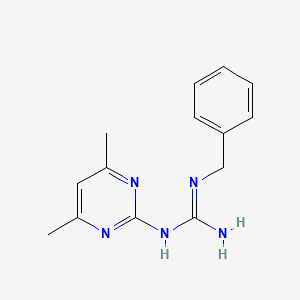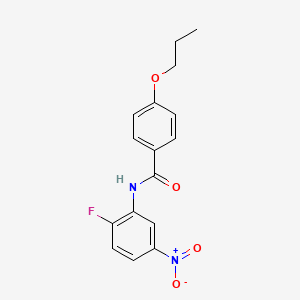
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide, also known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FNPA belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Mécanisme D'action
The exact mechanism of action of N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has also been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has been found to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has been found to inhibit cyclooxygenase enzymes and nuclear factor-kappa B, which are involved in the production of inflammatory mediators and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and other inflammatory conditions. However, one of the limitations of using N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide is its potential toxicity, as it has been found to induce liver damage in some animal studies.
Orientations Futures
There are several future directions for the research and development of N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide. One potential direction is to investigate its anti-cancer properties further and explore its potential as a cancer treatment. Another direction is to study its mechanism of action more closely to identify potential targets for drug development. Additionally, further research is needed to determine the safety and efficacy of N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide in human clinical trials.
Méthodes De Synthèse
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide can be synthesized using a multi-step process involving the reaction of 2-fluoro-5-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a reduction reaction using palladium on carbon and hydrogen gas. The final product, N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide, is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has shown promising results in various scientific research applications, including drug discovery and development. It has been found to exhibit potent anti-inflammatory and analgesic effects in preclinical studies, making it a potential candidate for the treatment of chronic pain and other inflammatory conditions. N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has also been investigated for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-2-9-23-13-6-3-11(4-7-13)16(20)18-15-10-12(19(21)22)5-8-14(15)17/h3-8,10H,2,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMGKHFOKRSYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(allylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4970146.png)
![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)
![3,4-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4970155.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-N'-(1-propyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4970162.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4970169.png)
![N-(4-bromo-2-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970179.png)

